N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide
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Overview
Description
N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide is a complex organic compound with the molecular formula C23H34N2O4S2. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide is unique due to its specific structural features, such as the ethyloctyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and industrial applications .
Biological Activity
N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide is a sulfonamide compound with potential biological activities that warrant detailed investigation. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₂₅N₃O₄S₂
- Molecular Weight : 385.54 g/mol
- CAS Number : Not specifically listed; however, related compounds can be referenced for structural analysis.
Sulfonamides generally function by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacteriostatic effects.
Biological Activity Overview
Activity | Description |
---|---|
Antimicrobial | Exhibits activity against a range of Gram-positive and Gram-negative bacteria. |
Anticancer | Potential modulation of cell signaling pathways in tumor cells. |
Anti-inflammatory | May reduce inflammatory responses in various models. |
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Efficacy Against E. coli
In a controlled study, the compound was tested against multiple strains of E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial efficacy compared to traditional sulfa drugs.
Anticancer Properties
Recent studies have explored the compound's potential in oncology. In vitro assays have shown that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study: Apoptosis Induction in MCF-7 Cells
A study conducted on MCF-7 cells treated with varying concentrations of the compound revealed:
- IC50 : 15 µM after 48 hours.
- Morphological changes consistent with apoptosis were observed via microscopy.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in edema and inflammatory cytokine levels when administered post-injury.
Research Findings
In a rat model of acute inflammation, administration of this compound resulted in:
- A significant decrease in paw swelling (p < 0.05).
- Lower levels of TNF-alpha and IL-6 compared to control groups.
Properties
CAS No. |
712302-55-1 |
---|---|
Molecular Formula |
C23H34N2O4S2 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide |
InChI |
InChI=1S/C23H34N2O4S2/c1-3-5-17-23(4-2,20-25-31(28,29)22-15-10-7-11-16-22)18-12-19-24-30(26,27)21-13-8-6-9-14-21/h6-11,13-16,24-25H,3-5,12,17-20H2,1-2H3 |
InChI Key |
DVBVFQBDFCIYBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CCCNS(=O)(=O)C1=CC=CC=C1)CNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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